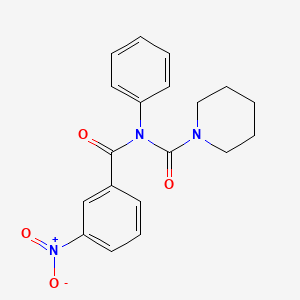

![molecular formula C15H25BrN2O4S B2662235 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide CAS No. 2109229-54-9](/img/structure/B2662235.png)

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide, also known as Bromo-DMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research for various purposes.

Applications De Recherche Scientifique

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been used in scientific research for various purposes, including studying the effects of serotonin receptors and transporter proteins in the brain. It has also been used to investigate the role of dopamine receptors in the brain and their potential therapeutic applications. Additionally, 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been used to study the effects of different drugs on the central nervous system.

Mécanisme D'action

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a partial agonist at the dopamine D2 receptor. It also acts as a reuptake inhibitor of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. These actions are thought to be responsible for the psychoactive effects of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide.

Effets Biochimiques Et Physiologiques

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to produce psychoactive effects in humans, including altered perception, mood, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. These effects are thought to be mediated by the compound's actions on serotonin and dopamine receptors in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide in lab experiments is that it can be used to study the effects of serotonin and dopamine receptors and transporter proteins in the brain. Additionally, it can be used to investigate the potential therapeutic applications of drugs that target these receptors. However, one limitation of using 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide is that it produces psychoactive effects in humans, which may confound the results of certain experiments.

Orientations Futures

There are several future directions for research involving 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide. One area of interest is the potential therapeutic applications of drugs that target serotonin and dopamine receptors. Additionally, there is interest in developing new compounds that are more selective for these receptors and have fewer psychoactive effects. Finally, there is interest in studying the effects of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide on other neurotransmitter systems in the brain, such as the glutamate and GABA systems.

Conclusion:

In conclusion, 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has been used in scientific research for various purposes. It acts as a partial agonist at serotonin and dopamine receptors and a reuptake inhibitor of these neurotransmitters. 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to produce psychoactive effects in humans and has advantages and limitations for lab experiments. There are several future directions for research involving 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide, including investigating the potential therapeutic applications of drugs that target serotonin and dopamine receptors and developing new compounds that are more selective for these receptors.

Méthodes De Synthèse

The synthesis of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with diethylamine to form 2,5-dimethoxybenzenesulfonamide. The resulting compound is then reacted with 3-bromopropylamine to form 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide. The final product is purified using chromatography techniques.

Propriétés

IUPAC Name |

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BrN2O4S/c1-5-18(6-2)9-7-8-17-23(19,20)15-11-13(21-3)12(16)10-14(15)22-4/h10-11,17H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJBKUXSMZSKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2662154.png)

![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2662156.png)

![3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2662157.png)

![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)